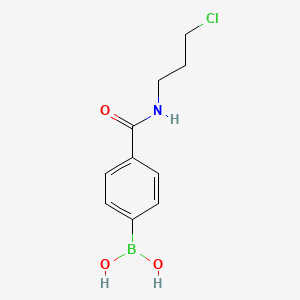

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

描述

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C10H13BClNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked via a three-carbon chloropropyl chain.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylboronic acid with 3-chloropropyl isocyanate to form the intermediate this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities .

化学反应分析

Types of Reactions: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid group and halides or pseudohalides in the presence of a palladium catalyst.

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Substitution Reactions: Formation of substituted carbamoyl derivatives.

科学研究应用

Chemistry

- Reagent in Organic Synthesis : The compound is widely used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules.

- Dynamic Cross-Linking : It serves as a dynamic cross-linker in polymer chemistry, enabling the development of adaptable networks that can respond to environmental stimuli .

Biology

- Enzyme Inhibition : (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid acts as an effective inhibitor of serine proteases. Studies have shown that it can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase, which is vital for therapeutic applications .

- Antibacterial Activity : The compound exhibits antibacterial properties by targeting β-lactamases, enzymes responsible for antibiotic resistance. Its ability to inhibit these enzymes makes it a promising candidate for combating resistant bacterial strains.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new protease inhibitors and anticancer agents. In vitro studies indicate its capability to induce apoptosis in various cancer cell lines .

- Therapeutic Applications : Research highlights its potential in treating conditions such as multiple myeloma due to its sub-nanomolar affinity for proteasome inhibition.

Industry

- Advanced Materials Production : It is utilized in producing advanced materials and polymers due to its unique properties that allow for dynamic and reversible bonding interactions .

- Biomedical Applications : The self-healing properties of boronic acid-based hydrogels make them suitable for biomedical applications, including drug delivery systems and tissue engineering .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Proteasome Inhibition | Demonstrated sub-nanomolar affinity for proteasome inhibition, highlighting therapeutic potential against multiple myeloma. |

| Antibacterial Efficacy | Inhibited class C β-lactamases with an inhibitory constant (Ki) of 0.004 µM, showcasing effectiveness against antibiotic resistance. |

| Cell Cycle Arrest | Induced significant cell cycle arrest at the G2/M checkpoint in cancer cells, emphasizing its role in cancer therapy development. |

作用机制

The mechanism of action of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form covalent bonds with cis-diols. This interaction can inhibit the activity of enzymes or modulate protein functions by targeting specific glycoproteins. The boronic acid group is crucial for this activity, as it forms reversible covalent bonds with the diol groups on the target molecules.

相似化合物的比较

Phenylboronic Acid: Lacks the chloropropylcarbamoyl group, making it less versatile in terms of functionalization.

(4-Carbamoylphenyl)boronic Acid: Similar structure but lacks the chloropropyl chain, which may affect its binding properties and reactivity.

Uniqueness: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and chloropropylcarbamoyl groups. This combination allows for versatile chemical modifications and specific interactions with target molecules, making it a valuable tool in various research applications.

生物活性

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 874460-03-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This compound is characterized by its unique structure, which includes a chloropropyl group and a carbamoyl moiety attached to a phenyl ring, contributing to its reactivity and biological properties.

- Molecular Formula : C₁₀H₁₃BClNO₃

- Molecular Weight : 241.48 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of boronic acids, including this compound, often involves their ability to interact with various biological targets, including enzymes and receptors. These compounds can inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making boronic acids potential candidates for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acid derivatives on various cancer cell lines. The following table summarizes findings from key studies assessing the effectiveness of boronic acid derivatives, including this compound:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | 18.0 | Cell cycle arrest in G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 15.0 | Induction of apoptosis |

| This compound | Various | TBD | Potential proteasome inhibition |

Note: TBD indicates that specific IC₅₀ values for this compound were not available in the reviewed literature but are expected based on structural activity relationships observed in similar compounds .

Case Studies

- In Vitro Studies : In a study assessing the antiproliferative potential of various phenylboronic acids, it was found that compounds with similar structures exhibited significant cytotoxicity against ovarian cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, primarily through caspase activation and p21 accumulation .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the boronic acid moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antiproliferative effects, suggesting that this compound may possess similar or improved efficacy against certain cancer types compared to its analogs .

Safety and Toxicology

The compound is classified as harmful by inhalation and skin contact, necessitating proper handling precautions. Common safety measures include wearing protective gloves and eyewear when working with this chemical to prevent irritation and respiratory issues .

属性

IUPAC Name |

[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNOFJBHOAQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657447 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-03-4 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。